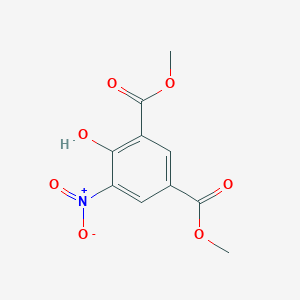

Dimethyl 4-hydroxy-5-nitroisophthalate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO7 |

|---|---|

Molecular Weight |

255.18 g/mol |

IUPAC Name |

dimethyl 4-hydroxy-5-nitrobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C10H9NO7/c1-17-9(13)5-3-6(10(14)18-2)8(12)7(4-5)11(15)16/h3-4,12H,1-2H3 |

InChI Key |

PZCTXJGNFBZQJS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Optimization for Dimethyl 4 Hydroxy 5 Nitroisophthalate

Synthesis of Dimethyl 4-hydroxy-5-nitroisophthalate via Nitration of Dimethyl 4-hydroxyisophthalate

The primary route to this compound involves the electrophilic aromatic substitution, specifically nitration, of the precursor molecule, Dimethyl 4-hydroxyisophthalate. The presence of a strongly activating hydroxyl group alongside two deactivating methoxycarbonyl groups on the benzene (B151609) ring dictates the regiochemical outcome of the reaction.

The nitration of phenolic compounds must be conducted under carefully controlled conditions to prevent oxidation and polysubstitution, which are common side reactions with highly activated aromatic rings. stmarys-ca.edu A representative and effective method for the selective mononitration of Dimethyl 4-hydroxyisophthalate employs a nitrating agent in a suitable organic solvent, such as nitric acid in acetic acid. google.com

The reaction is typically initiated by dissolving the starting material, Dimethyl 4-hydroxyisophthalate, in glacial acetic acid. The mixture is cooled to a low temperature, often between 0 and 5 °C, using an ice bath to manage the exothermic nature of the nitration process. A solution of concentrated nitric acid, either alone or diluted in more acetic acid, is then added dropwise to the cooled solution with vigorous stirring. Maintaining a low temperature is critical for minimizing the formation of oxidative byproducts and di-nitrated species. stmarys-ca.edu After the addition is complete, the reaction may be stirred for several hours at low temperature or allowed to slowly warm to room temperature, with the progress monitored by techniques like Thin-Layer Chromatography (TLC).

| Parameter | Condition | Purpose |

| Starting Material | Dimethyl 4-hydroxyisophthalate | The aromatic substrate to be nitrated. |

| Nitrating Agent | Concentrated Nitric Acid | Source of the electrophile (nitronium ion, NO₂⁺). |

| Solvent | Glacial Acetic Acid | Dissolves the substrate and moderates the reaction. google.com |

| Temperature | 0–5 °C | To control the reaction rate and minimize side reactions. stmarys-ca.edu |

| Addition Method | Dropwise addition of nitric acid | To maintain temperature control and prevent localized overheating. |

| Work-up | Pouring into ice water | To quench the reaction and precipitate the crude product. |

The high regioselectivity observed in the nitration of Dimethyl 4-hydroxyisophthalate is a direct consequence of the electronic effects of the substituents on the aromatic ring. The formation of the 5-nitro isomer is strongly favored due to a convergence of directing influences.

Hydroxyl (-OH) Group: The hydroxyl group at the C4 position is a powerful activating group and an ortho, para-director. Since the para position is occupied by the methoxycarbonyl group at C1, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho positions, C3 and C5.

Methoxycarbonyl (-COOCH₃) Groups: The two ester groups at C1 and C3 are deactivating and meta-directors. The position meta to the C1 ester are C3 and C5. The position meta to the C3 ester is C5.

Therefore, position C5 is activated by the ortho-directing hydroxyl group and is also the favored meta position relative to both deactivating ester groups. This synergistic effect makes C5 the most electronically favorable site for electrophilic attack. nih.gov Furthermore, the C3 position, while also ortho to the hydroxyl group, is sterically hindered by the two adjacent ester groups, further promoting substitution at the more accessible C5 position. frontiersin.org

The process efficiency is dependent on the careful control of reaction parameters. Yields for the nitration of activated phenols can be high, but are often compromised by the formation of tars or oxidized byproducts if the temperature is not kept low or if the nitrating agent is too concentrated. stmarys-ca.edu

Synthetic Pathways for Precursor Molecules

The precursor, Dimethyl 4-hydroxyisophthalate, is synthesized via the esterification of 4-Hydroxyisophthalic acid. chemicalbook.comchemicalbook.com A standard and efficient method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. organic-chemistry.org

In a typical procedure, 4-Hydroxyisophthalic acid is suspended in a large excess of methanol (B129727), which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the mixture. The reaction is then heated to reflux for several hours. The progress of the reaction can be monitored by observing the dissolution of the starting dicarboxylic acid and by TLC. Upon completion, the excess methanol is removed under reduced pressure, and the remaining residue is treated with water to precipitate the crude diester. The solid product can then be collected by filtration and purified, typically by recrystallization. The pure compound is a crystalline solid with a melting point of approximately 97.5°C. drugfuture.com

| Parameter | Condition/Reagent | Role |

| Starting Material | 4-Hydroxyisophthalic Acid | The dicarboxylic acid to be esterified. |

| Reagent/Solvent | Methanol (excess) | Provides the methyl group for the ester and acts as the solvent. |

| Catalyst | Concentrated Sulfuric Acid | Protonates the carbonyl oxygen, activating it for nucleophilic attack by methanol. |

| Temperature | Reflux | Increases the reaction rate. |

| Purification | Recrystallization | To obtain the pure Dimethyl 4-hydroxyisophthalate product. |

Strategies for Enhancing Purity and Yield in the Synthesis of this compound

Maximizing the yield and ensuring the high purity of the final product are critical in chemical synthesis. For the preparation of this compound, several strategies can be employed during and after the reaction.

To enhance the yield, precise temperature control is paramount to prevent the degradation of the phenol (B47542) ring and the formation of over-nitrated products. stmarys-ca.edu The stoichiometry of the nitrating agent should also be carefully controlled; using a slight excess of nitric acid can drive the reaction to completion, but a large excess increases the risk of side reactions.

Purification of the crude product typically involves a multi-step process.

Quenching and Precipitation: The reaction is quenched by pouring the mixture onto crushed ice, which stops the reaction and causes the crude organic product to precipitate out of the aqueous acidic solution.

Filtration and Washing: The solid is collected by filtration and washed thoroughly with cold water to remove residual nitric and acetic acids.

Alkaline Wash: A subsequent wash with a dilute, weak base solution, such as aqueous sodium bicarbonate, can be used to remove more acidic phenolic byproducts. google.com The desired product is less acidic and will remain as a solid, while more acidic impurities will be deprotonated and dissolve in the aqueous base.

Recrystallization: The final and most effective purification step is recrystallization from a suitable solvent, such as ethanol (B145695) or a methanol/water mixture. This process removes isomeric impurities and other byproducts, yielding the pure this compound as a crystalline solid.

Comparative Analysis with Related Isophthalate (B1238265) Synthesis Routes (e.g., Dimethyl 5-nitroisophthalate)

An analysis of the synthesis of a related compound, Dimethyl 5-nitroisophthalate, provides valuable insight into the influence of substituents on synthetic strategy. Dimethyl 5-nitroisophthalate can be prepared via two primary routes, each with distinct advantages and disadvantages. google.com

| Synthesis Route | Starting Material | Key Transformation | Regioselectivity Issues | Typical Yield |

| Route A | 5-Nitroisophthalic Acid | Fischer Esterification | None (nitro group is pre-installed) | High (~98%) chemicalbook.com |

| Route B | Dimethyl Isophthalate | Electrophilic Nitration | Moderate (forms isomeric 4-nitro byproduct) google.com | Good, but requires purification |

Route A: Esterification of 5-Nitroisophthalic Acid This is the most straightforward and high-yielding route. It involves the direct esterification of 5-Nitroisophthalic acid with methanol and an acid catalyst. chemicalbook.comontosight.ai Since the nitro group is already present on the aromatic ring, the reaction avoids the issue of regioselectivity associated with nitration, leading to a cleaner product and simpler purification. google.com

Elucidating the Chemical Reactivity and Derivatization Pathways of Dimethyl 4 Hydroxy 5 Nitroisophthalate

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other nitrogen-containing moieties, most notably an amino group. This conversion is a critical step in the synthesis of many pharmaceutical and materials science intermediates.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency and clean reaction profile. For Dimethyl 4-hydroxy-5-nitroisophthalate, this reaction would yield the corresponding Dimethyl 4-amino-5-hydroxyisophthalate.

The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The choice of catalyst and reaction conditions (e.g., pressure, temperature, and solvent) can be optimized to achieve high yields and selectivity.

Illustrative Reaction Scheme:

| Catalyst | Typical Pressure (atm) | Typical Temperature (°C) | Common Solvents |

| 10% Pd/C | 1-5 | 25-80 | Methanol (B129727), Ethanol (B145695), Ethyl acetate |

| PtO₂ | 1-3 | 25-50 | Acetic acid, Ethanol |

| Raney Ni | 50-100 | 50-150 | Ethanol, Isopropanol |

This is an interactive data table based on general catalytic hydrogenation conditions for aromatic nitro compounds.

Detailed research on the catalytic hydrogenation of closely related nitroaromatic compounds has demonstrated the feasibility of this transformation. For instance, the reduction of substituted nitrophenols to aminophenols is a well-established industrial process. The presence of the hydroxyl and ester groups on the aromatic ring of this compound is expected to be compatible with most catalytic hydrogenation conditions.

While catalytic hydrogenation is a preferred method, several alternative chemical reduction methodologies are available for converting aromatic nitro compounds to their corresponding amines. These methods can be particularly useful when specific functional groups in the molecule are sensitive to catalytic hydrogenation conditions or when specialized laboratory equipment is unavailable.

Common alternative reducing agents include:

Metals in Acidic Media: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). The reaction proceeds through a series of single electron transfers from the metal to the nitro group.

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as hydrazine, cyclohexene, or formic acid, in the presence of a catalyst (often Pd/C). It offers a convenient alternative to using gaseous hydrogen.

Sodium Dithionite (Na₂S₂O₄): This reagent is effective for the reduction of nitro groups, particularly in aqueous or mixed aqueous-organic solvent systems.

| Reducing System | Typical Reaction Conditions |

| Fe / HCl | Reflux in ethanol/water |

| Sn / HCl | Room temperature to reflux in ethanol |

| Zn / Acetic Acid | Room temperature to gentle heating |

| Pd/C / Hydrazine | Room temperature to 80°C in ethanol |

| Sodium Dithionite | Room temperature in water/dioxane |

This is an interactive data table illustrating common alternative reduction methods for aromatic nitro compounds.

Reactions at the Hydroxyl Functionality

The phenolic hydroxyl group in this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups through esterification and etherification reactions.

Esterification: The phenolic hydroxyl group can be readily esterified with acyl halides or anhydrides in the presence of a base to form the corresponding esters. This reaction is a common strategy for protecting the hydroxyl group or for modifying the molecule's properties. For example, reaction with acetyl chloride in the presence of pyridine (B92270) would yield Dimethyl 4-acetoxy-5-nitroisophthalate.

Etherification: The Williamson ether synthesis is a classical and versatile method for the formation of ethers from phenols. This reaction involves the deprotonation of the phenolic hydroxyl group with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reacting this compound with methyl iodide in the presence of potassium carbonate would produce Dimethyl 4-methoxy-5-nitroisophthalate. A supporting information document for a research article describes a similar etherification of dimethyl 5-hydroxyisophthalate with 4-bromo-1-butene (B139220) using potassium carbonate in acetone.

Beyond simple esterification and etherification, the phenolic hydroxyl group can be utilized for more complex functionalization strategies. These can include:

Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group to a variety of other functional groups, including esters and ethers, under mild conditions. It typically involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate.

O-Arylation: The hydroxyl group can be converted to a diaryl ether through coupling reactions, such as the Ullmann condensation or palladium-catalyzed cross-coupling reactions.

Derivatization with Protecting Groups: A variety of protecting groups can be introduced at the hydroxyl position to prevent its reaction in subsequent synthetic steps. Common protecting groups for phenols include benzyl, silyl, and methoxymethyl ethers.

Reactivity of the Methyl Ester Moieties

The two methyl ester groups in this compound are susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and amidation.

Hydrolysis: The methyl esters can be hydrolyzed to the corresponding dicarboxylic acid, 4-hydroxy-5-nitroisophthalic acid, under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidification, is a common method. A patent for the related compound, dimethyl 4-hydroxy-isophthalate, describes its hydrolysis using a methanolic potassium hydroxide solution.

Amidation: The ester groups can be converted to amides by reaction with ammonia (B1221849) or primary or secondary amines. This reaction, known as aminolysis or amidation, typically requires heating. A patent for dimethyl 4-hydroxy-isophthalate details the amidation of its monoester with aqueous ammonia. The direct amidation of the diester would likely require more forcing conditions or the use of a catalyst.

Hydrolysis and Transesterification Processes

The ester functional groups in this compound are susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions are fundamental for modifying the ester moieties and are typically catalyzed by acids or bases. wikipedia.orgwikipedia.org

Hydrolysis:

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and excess water, the ester groups can be hydrolyzed to the corresponding carboxylic acid, 4-hydroxy-5-nitroisophthalic acid. The reaction is an equilibrium process, and driving it to completion often requires a large excess of water. youtube.comyoutube.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that proceeds readily with a stoichiometric amount of a strong base, such as sodium hydroxide. youtube.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the carbonyl carbons, making the ester groups more susceptible to nucleophilic attack and thus facilitating hydrolysis. youtube.com The reaction yields the disodium (B8443419) salt of 4-hydroxy-5-nitroisophthalic acid, which can be neutralized by acid to obtain the free dicarboxylic acid.

| Reaction Type | Reagents | Major Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst) | 4-hydroxy-5-nitroisophthalic acid |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 4-hydroxy-5-nitroisophthalic acid |

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is highly valuable for synthesizing different esters from a common precursor. For this compound, reacting it with a different alcohol (e.g., ethanol or propanol) would replace the methyl groups of the esters with ethyl or propyl groups, respectively. Similar to hydrolysis, the reaction is an equilibrium process. To favor the formation of the desired product, a large excess of the reactant alcohol is typically used, or the methanol by-product is removed from the reaction mixture. wikipedia.org Both acid-catalyzed and base-catalyzed (using an alkoxide) mechanisms are effective for aromatic esters. rsc.orgasianpubs.org

| Reactant Alcohol | Catalyst | Major Product |

| Ethanol (excess) | H⁺ or NaOEt | Diethyl 4-hydroxy-5-nitroisophthalate |

| Propanol (excess) | H⁺ or NaOPr | Dipropyl 4-hydroxy-5-nitroisophthalate |

| Ethylene Glycol | H⁺ or Base | Polyester precursor |

Investigation of Ring-Based Transformations and Cyclization Reactions

The functional groups on the aromatic ring of this compound provide handles for a variety of transformations, particularly those leading to the synthesis of heterocyclic compounds. ibmmpeptide.com The nitro and hydroxyl groups are especially important in this context.

A critical primary transformation is the reduction of the nitro group. Aromatic nitro compounds are readily reduced to the corresponding amino group using various reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). numberanalytics.commdpi.com The reduction of this compound yields Dimethyl 5-amino-4-hydroxyisophthalate. This amino derivative is a versatile precursor for synthesizing fused heterocyclic systems.

The resulting ortho-relationship between the newly formed amino group and the adjacent ester group is a classic structural motif for cyclization reactions. For example, this arrangement can be used to construct five- or six-membered heterocyclic rings fused to the benzene (B151609) ring.

Potential cyclization pathways for derivatives of this compound include:

Benzoxazole (B165842) Formation: The reduction product, Dimethyl 5-amino-4-hydroxyisophthalate, has adjacent amino and hydroxyl groups. While not directly adjacent, intramolecular reactions or reactions with appropriate bis-electrophiles could potentially lead to heterocyclic structures. More directly, if the starting material were an ortho-aminophenol, reaction with a carboxylic acid or its derivative would lead to the formation of a benzoxazole ring.

Quinoline/Quinoxaline Synthesis: The amino derivative can be a key component in classic named reactions for heterocycle synthesis, such as the Skraup or Friedländer synthesis for quinolines, by reacting with α,β-unsaturated carbonyl compounds or compounds containing an active methylene (B1212753) group, respectively.

Phenoxazine Synthesis: The presence of the amino and hydroxyl groups opens pathways to phenoxazine-type structures through oxidative cyclization reactions, often involving coupling with another phenol (B47542) or aniline (B41778) derivative.

The following table outlines some potential heterocyclic systems that could be derived from this compound after initial transformations.

| Precursor (Derived from title compound) | Reactant(s) | Resulting Heterocyclic System |

| Dimethyl 5-amino-4-hydroxyisophthalate | Phosgene or equivalent | Benzoxazolone derivative |

| Dimethyl 5-amino-4-hydroxyisophthalate | α-Diketone (e.g., benzil) | Quinoxaline derivative |

| Dimethyl 5-amino-4-hydroxyisophthalate | β-Ketoester | Pyridinone or Quinolinone derivative |

This compound as a Key Intermediate in Complex Organic Synthesis

A key intermediate in organic synthesis is a molecule that serves as a versatile building block for the construction of more complex target molecules, such as pharmaceuticals, agrochemicals, dyes, and polymers. youtube.com this compound, with its multiple, selectively addressable functional groups, fits this description well.

The closely related compound, Dimethyl 5-nitroisophthalate, is a known and important intermediate in the synthesis of non-ionic X-ray contrast media. nih.govgoogle.com The nitro group is reduced to an amine, which is then further elaborated. By analogy, this compound could serve as a precursor for a new generation of contrast agents or other pharmacologically active molecules where the additional hydroxyl group could modulate properties like solubility, binding, or metabolic stability.

The derivatization pathways discussed previously highlight its potential:

Monomer for Specialty Polymers: The diester functionality allows this molecule to act as a monomer in polymerization reactions. Through transesterification with diols, it can be incorporated into polyesters. wikipedia.org The hydroxy and nitro groups can be further modified before or after polymerization to impart specific properties to the polymer, such as altered thermal stability, dye-binding capability, or specific ligand-binding sites.

Precursor for Dyes and Pigments: The synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. The reduction of the nitro group in the title compound provides 5-aminoisophthalic acid (after hydrolysis), a key component for producing alkali-clearable azo dyes. tsijournals.com The presence of the hydroxyl group would further influence the color and properties of the resulting dyes.

Scaffold for Heterocyclic Synthesis: As detailed in section 3.4, the compound is a valuable starting material for a wide range of heterocyclic compounds. organic-chemistry.org Many pharmaceuticals and biologically active molecules contain fused heterocyclic cores. ibmmpeptide.combeilstein-journals.org The ability to generate complexity through cyclization reactions makes this compound a valuable starting point in medicinal chemistry and drug discovery programs.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled synthesis of complex molecular architectures.

| Potential Application Area | Key Transformation(s) | Example of Target Molecule Class |

| Pharmaceuticals | Nitro reduction, cyclization, ester modification | Heterocyclic drugs, X-ray contrast agents |

| Polymer Science | Transesterification, modification of OH/NO₂ groups | High-performance polyesters, functional polymers |

| Dye Chemistry | Nitro reduction, diazotization, azo coupling | Azo dyes and pigments |

| Agrochemicals | Derivatization of functional groups | Herbicides, fungicides |

Computational and Theoretical Investigations of Dimethyl 4 Hydroxy 5 Nitroisophthalate Molecular Architecture and Reactivity

Quantum Chemical Characterization (e.g., Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can predict a molecule's electronic structure, geometry, and spectroscopic characteristics. openaccessjournals.com DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used method for studying larger molecular systems. openaccessjournals.com

The geometric and electronic structure of Dimethyl 4-hydroxy-5-nitroisophthalate is characterized by a substituted benzene (B151609) ring. Computational studies, analogous to those performed on similar structures like Dimethyl 5-nitroisophthalate, reveal that the benzene ring is nearly planar. nih.govresearchgate.net However, the substituent groups, including the nitro and two methoxycarbonyl groups, may exhibit slight rotation out of the ring's plane. nih.govresearchgate.net For instance, in the related compound Dimethyl 5-nitroisophthalate, the nitro group is rotated by approximately 10.9° from the plane of the benzene ring. researchgate.net

Conformational analysis, a key aspect of computational chemistry, is used to identify the most stable arrangement of atoms in a molecule. sapub.org This is achieved by calculating the potential energy of different spatial orientations (conformers). The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed. For this compound, the orientation of the hydroxyl, nitro, and ester functional groups relative to the benzene ring determines its conformational stability. Steric hindrance between adjacent bulky groups can lead to higher energy conformations. sapub.org The electronic structure, which describes the distribution of electrons in molecular orbitals, is fundamental to understanding the molecule's bonding, reactivity, and spectroscopic properties.

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. nih.govmdpi.com

FT-IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. scielo.org.za These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are observed as absorption bands in an FT-IR spectrum. scielo.org.za By comparing the calculated vibrational wavenumbers with experimental spectra, specific functional groups can be identified. For example, the characteristic stretching vibrations for C-H bonds in the aromatic ring, C=O in the ester groups, and N-O in the nitro group can be precisely calculated. scielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govscielo.org.za These theoretical shifts are then correlated with experimental data to aid in the structural elucidation of the compound. The chemical environment of each proton and carbon atom influences its chemical shift, and calculations can accurately predict these values. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. mdpi.comscielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states. The transition with the highest probability (oscillator strength) corresponds to the maximum absorption wavelength (λmax) observed in a UV-Vis spectrum. mdpi.com The analysis of these transitions provides information about the electronic structure and charge transfer possibilities within the molecule. scielo.org.za

| Spectroscopic Technique | Parameter | Predicted Value Range | Assignment |

|---|---|---|---|

| FT-IR | ν(O-H) | ~3300-3500 cm⁻¹ | Hydroxyl group stretching |

| ν(C=O) | ~1700-1730 cm⁻¹ | Ester carbonyl stretching | |

| ν(N-O) | ~1520-1560 cm⁻¹ (asymmetric) ~1345-1385 cm⁻¹ (symmetric) | Nitro group stretching | |

| ¹H NMR | δ(O-H) | ~10-12 ppm | Hydroxyl proton |

| δ(Ar-H) | ~7.5-8.5 ppm | Aromatic protons | |

| δ(O-CH₃) | ~3.8-4.0 ppm | Ester methyl protons | |

| ¹³C NMR | δ(C=O) | ~165-170 ppm | Ester carbonyl carbons |

| δ(Ar-C) | ~110-160 ppm | Aromatic carbons | |

| δ(O-CH₃) | ~50-55 ppm | Ester methyl carbons | |

| UV-Vis | λmax | ~250-350 nm | π → π* and n → π* transitions |

Reactivity Analysis

Theoretical methods are invaluable for predicting the chemical reactivity of a molecule by identifying its most reactive sites.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack. researchgate.net

LUMO: The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. Areas where the LUMO is localized are prone to nucleophilic attack. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the energy gap) is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is likely concentrated on the electron-withdrawing nitro group and carbonyl carbons.

| Parameter | Significance |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential regions. walisongo.ac.id

Red: Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. nih.gov

Blue: Represents areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms. nih.gov

Green: Denotes regions of neutral or near-zero potential. nih.gov

In this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl, nitro, and carbonyl groups, making them sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen of the hydroxyl group and potentially on the aromatic ring carbons adjacent to the nitro group, indicating sites for nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of specific atomic sites within a molecule. mdpi.com Derived from DFT, these indices describe the change in electron density at a particular point when an electron is added to or removed from the system. revistadechimie.ro This allows for the precise identification of sites for nucleophilic, electrophilic, and radical attacks. scielo.org.mx

f(r)⁺: Indicates the propensity of a site for nucleophilic attack (electron acceptance).

f(r)⁻: Indicates the propensity of a site for electrophilic attack (electron donation).

f(r)⁰: Indicates the propensity of a site for radical attack.

The dual descriptor, Δf(r), which is the difference between f(r)⁺ and f(r)⁻, can unambiguously identify nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) sites. researchgate.net For this compound, the nitro group and carbonyl carbons are expected to have high values for f(r)⁺, while the oxygen of the hydroxyl group and certain positions on the aromatic ring would likely show high values for f(r)⁻. The analysis of Fukui functions is particularly useful for understanding the regioselectivity of chemical reactions.

Analysis of Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Network Characterization

In the crystalline structure of compounds analogous to this compound, hydrogen bonding plays a crucial role in the formation of stable, extended networks. The presence of hydroxyl (-OH), nitro (-NO2), and ester (C=O) groups provides multiple sites for both hydrogen bond donors and acceptors.

Intramolecular O-H···O hydrogen bonds are often observed, which contribute to the stabilization of the molecular conformation. For instance, in similar structures, these intramolecular bonds can form S(6) and S(8) ring motifs. researchgate.net

Intermolecularly, molecules are frequently linked by C-H···O and N-H···O hydrogen bonds, which can form molecular layers. researchgate.netnih.gov The interplay of these hydrogen bonds results in the formation of complex three-dimensional supramolecular frameworks. The specific hydrogen bonding motifs observed in related structures are detailed in the table below.

| Donor-H···Acceptor | Type | Common Motifs |

| O-H···O | Intramolecular | S(6) ring |

| N-H···O | Intermolecular | Chains, Layers |

| C-H···O | Intermolecular | Chains, Dimers |

| C-H···S | Intermolecular | R22(10) ring motifs |

This table is a representation of common hydrogen bonding patterns found in structurally related compounds.

Pi-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, π-stacking interactions between the aromatic rings are significant in the crystal packing of nitro-substituted phenyl derivatives. These interactions, which can be face-to-face or offset, contribute to the stability of the layered structures. researchgate.net The presence of both electron-donating (-OH) and electron-withdrawing (-NO2) groups on the benzene ring can influence the nature and strength of these π-stacking interactions.

| Interaction Type | Description |

| π–π stacking | Face-to-face interactions between aromatic rings, resulting in layered structures. researchgate.net |

| C—H···π | Interactions linking molecules into layers. researchgate.net |

| C—F···π | Consolidation of crystal packing. researchgate.net |

| Halogen Bonding | Interactions where a halogen atom acts as an electrophilic species. |

This table summarizes non-covalent interactions observed in analogous molecular crystals.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing Insights

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. nih.gov

A typical distribution of intermolecular contacts for analogous compounds is presented below. The dominant interactions are often H···H contacts, reflecting the prevalence of van der Waals forces. The significant contribution of O···H/H···O contacts underscores the importance of hydrogen bonding in the crystal packing. nih.gov

| Intermolecular Contact | Contribution (%) in an Analogous Biphenyl (B1667301) System nih.gov | Contribution (%) in an Analogous Thiophene System nih.gov |

| H···H | 52.3 | 40.5 |

| O···H/H···O | 27.0 | 27.0 |

| C···H/H···C | 15.2 | 13.9 |

| Br···H/H···Br | - | 11.7 |

| O···C/C···O | 2.5 | 0.8 |

| O···O | 2.0 | 0.2 |

| N···H/H···N | 1.1 | - |

This table presents data from Hirshfeld surface analyses of structurally similar compounds to provide insight into the expected interactions for this compound.

The decomposed fingerprint plots allow for a detailed examination of each specific type of contact, providing deeper insights into the packing arrangement. ias.ac.in For example, the characteristic spikes in the O···H/H···O fingerprint plot correspond to the donor and acceptor atoms of the hydrogen bonds.

Advanced Computational Methodologies in Studying Substituted Isophthalate (B1238265) Systems

The study of substituted isophthalate systems has been greatly enhanced by the application of advanced computational methodologies. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are prominent among these methods. nih.gov

TD-DFT is used to calculate the absorption spectra of phthalate (B1215562) derivatives under various conditions, offering insights into their electrochromic and photophysical properties. researchgate.net These computational approaches are also valuable in predicting the potential toxicological effects of phthalate metabolites and their interactions with biological macromolecules. mdpi.com The development of new tools, such as difference Hirshfeld fingerprint plots, which build upon these computational analyses, allows for the fine-grained comparison of crystal packing in different polymorphs. rsc.org

Applications of Dimethyl 4 Hydroxy 5 Nitroisophthalate in Advanced Chemical Synthesis and Materials Science

Role as a Monomer in Polymer Chemistry

The distinct functionalities of dimethyl 4-hydroxy-5-nitroisophthalate make it a valuable monomer for the synthesis of complex polymeric structures. The presence of both reactive ester and nitro groups, alongside a hydroxyl group, allows for its incorporation into various polymer backbones, leading to materials with tailored properties.

Synthesis of Novel Hyperbranched Polybenzoxazoles

A significant application of this compound is as a key starting material in the multi-step synthesis of hyperbranched polybenzoxazoles (HBPBOs). These polymers are known for their excellent thermal stability, chemical resistance, and desirable mechanical properties.

The synthesis pathway involves the initial nitration of dimethyl 4-hydroxyisophthalate to yield this compound. This step is crucial for introducing the nitro group, which is a precursor to the amine functionality required for the formation of the benzoxazole (B165842) ring. The process is typically carried out in glacial acetic acid with the dropwise addition of nitric acid.

Following the synthesis of this compound, the nitro group is reduced to an amine, and the methyl ester groups are hydrolyzed to carboxylic acids to form the AB2 monomer, 5-amino-4-hydroxyisophthalic acid. This monomer then undergoes polycondensation to produce the hyperbranched polybenzoxazole. The branched architecture of these polymers imparts unique characteristics such as high solubility, low viscosity, and a high density of terminal functional groups, which can be further modified for specific applications.

Table 1: Synthesis Steps for Hyperbranched Polybenzoxazoles from this compound

| Step | Reactant(s) | Key Transformation | Product |

| 1 | Dimethyl 4-hydroxyisophthalate, Nitric Acid, Acetic Acid | Nitration of the aromatic ring | This compound |

| 2 | This compound, H2/Pd/C | Reduction of the nitro group to an amine | Dimethyl 5-amino-4-hydroxyisophthalate |

| 3 | Dimethyl 5-amino-4-hydroxyisophthalate | Hydrolysis of methyl esters | 5-amino-4-hydroxyisophthalic acid (AB2 monomer) |

| 4 | 5-amino-4-hydroxyisophthalic acid | Polycondensation and cyclization | Hyperbranched Polybenzoxazole |

Development of Other Polymeric Architectures

While the use of this compound is well-documented in the synthesis of hyperbranched polybenzoxazoles, its application in the development of other polymeric architectures, such as linear block copolymers or dendrimers, is not extensively reported in the current scientific literature. The principles of polymer chemistry suggest that its trifunctional nature could potentially be exploited for creating such structures through carefully designed synthetic routes. For instance, selective modification of its functional groups could allow for its use as a branching unit in dendrimer synthesis or as a functional monomer in the preparation of specialized block copolymers. However, specific examples and detailed research findings in these areas are yet to be prominently featured.

Utilization as a Ligand Precursor in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is critical in determining the structure, porosity, and functional properties of the resulting MOF. Isophthalate (B1238265) derivatives are commonly used as ligands in MOF synthesis.

Design and Synthesis of Chiral MOFs Incorporating Isophthalate Ligands

The synthesis of chiral MOFs is a significant area of research due to their potential applications in enantioselective separation, catalysis, and sensing. While there is extensive research on the use of various functionalized isophthalate ligands for the construction of chiral MOFs, the direct utilization of this compound as a ligand precursor for chiral MOFs is not explicitly detailed in the available literature. However, the closely related 5-nitroisophthalate has been successfully employed in the synthesis of chiral MOFs. For instance, the reaction of 5-nitroisophthalate with nickel(II) ions and a flexible bis(imidazole) ligand has been shown to yield chiral MOF structures. This suggests that the isophthalate backbone is a suitable platform for inducing chirality in MOFs. The introduction of a hydroxyl group in the 4-position, as in the case of this compound, could potentially lead to new chiral topologies and functionalities, though this remains an area for further investigation.

Influence of Ligand Functionalization on MOF Structural and Functional Properties

The functional groups on an organic ligand play a pivotal role in dictating the final properties of a MOF. The presence of both a hydroxyl (-OH) and a nitro (-NO2) group on the isophthalate ring of this compound would be expected to significantly influence the resulting MOF's characteristics.

The hydroxyl group can act as a hydrogen bond donor, potentially leading to increased structural stability and selective guest interactions within the MOF pores. It can also serve as a coordination site for metal ions, leading to different framework topologies compared to non-hydroxylated ligands.

The nitro group is a strong electron-withdrawing group, which can modulate the electronic properties of the ligand and, consequently, the photophysical or catalytic properties of the MOF. For example, nitro-functionalized ligands have been shown to enhance the gas sorption and separation properties of MOFs. The combination of these two functional groups on the same ligand presents an opportunity to create multifunctional MOFs with tailored properties for applications in areas such as gas storage, separation, and catalysis. However, specific studies detailing the influence of the 4-hydroxy-5-nitro-isophthalate ligand on MOF properties are not yet prevalent in the scientific literature.

Intermediate in Specialty Chemical Synthesis

The strategic placement of functional groups makes this compound a valuable intermediate in the synthesis of more complex specialty chemicals.

A prominent area where related compounds find application is in the synthesis of non-ionic X-ray contrast media. Specifically, 5-nitroisophthalic acid and its dimethyl ester are key intermediates in the production of iopamidol, a widely used contrast agent. The synthesis of iopamidol involves the reduction of the nitro group to an amine, followed by amidation and subsequent iodination of the aromatic ring.

While the direct use of this compound in the synthesis of iopamidol is not the primary route, its structural similarity to the key intermediate suggests its potential as a precursor for other, potentially novel, contrast agents or other pharmaceutical compounds. The presence of the hydroxyl group could be leveraged to introduce further modifications and functionalities to the final molecule.

Development of Ligands for Radiopharmaceutical Applications (e.g., Phosphonate Chelates)

The molecular framework of this compound makes it a promising starting material for the synthesis of complex ligands, such as phosphonate chelates, which are crucial for radiopharmaceutical applications. The development of such chelating agents is a key area of organophosphorus chemistry.

Detailed Research Findings: The synthesis of α-hydroxyphosphonates, which are known to exhibit a range of biological activities including enzyme inhibition and antibacterial effects, is a well-established area of research mdpi.com. These compounds are typically synthesized through the addition of phosphites to oxo compounds mdpi.com. The hydroxyl group on the this compound ring could potentially be oxidized to an aldehyde, which would then be available to react with phosphite reagents to form an α-hydroxyphosphonate moiety.

Furthermore, α-hydroxyphosphonates are versatile intermediates that can be converted into other valuable derivatives mdpi.com. For instance, new hybrid molecules containing both phosphonate and sulphonate groups have been synthesized from 4-hydroxybenzaldehyde derivatives and tested for their inhibitory effects on metabolic enzymes researchgate.net. This indicates a viable synthetic pathway where the hydroxyl group of this compound could be a key reactive site for building more complex chelating structures. The general process for creating phosphonates from hydroxylated precursors highlights the potential of this molecule in creating novel chelating agents for medical imaging or therapy.

| Functional Group | Potential Transformation | Relevance to Chelate Synthesis |

| Hydroxyl (-OH) | Oxidation to Aldehyde (-CHO) | Precursor for Pudovik reaction to form α-hydroxyphosphonates. |

| Hydroxyl (-OH) | O-Alkylation/O-Acylation | Introduction of linker arms or additional donor groups for metal coordination. mdpi.com |

| Aromatic Ring | Electrophilic Substitution | Further functionalization to enhance chelation properties or solubility. |

Precursor for Novel Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, with a significant percentage of FDA-approved drugs containing these structures researchgate.net. The functional groups present on this compound make it an excellent precursor for the synthesis of a variety of novel nitrogen-containing heterocyclic compounds.

Detailed Research Findings: The nitro group is a key functionality that can be readily reduced to an amino group (-NH2). This resulting aromatic amine is a versatile intermediate for constructing heterocyclic rings. For example, it can undergo condensation reactions with dicarbonyl compounds to form pyrroles (Paal-Knorr synthesis), or react with other reagents to form pyridines, pyrimidines, or fused heterocyclic systems researchgate.netnih.gov. The presence of the two adjacent ester groups offers further synthetic possibilities, such as cyclization reactions with the newly formed amine to create lactams or other fused bicyclic systems.

The synthesis of nitrogen heterocycles is a vast field with numerous methodologies. Modern approaches often focus on green chemistry, utilizing safer solvents like water or polyethylene glycol (PEG) for these transformations mdpi.com. Many synthetic strategies involve multi-component reactions where precursors are combined in a one-pot synthesis to generate complex heterocyclic products mdpi.com. This compound, after reduction of its nitro group, could serve as a key component in such reactions to build unique heterocyclic frameworks for pharmaceutical or materials science applications.

| Initial Functional Group | Intermediate Group | Potential Heterocyclic Ring | Relevant Synthetic Approach |

| Nitro (-NO2) | Amine (-NH2) | Pyridine (B92270) | Friedländer Annulation |

| Nitro (-NO2) | Amine (-NH2) | Quinoline | Combes Quinoline Synthesis |

| Nitro (-NO2) & Ester (-COOCH3) | Amine (-NH2) & Carboxylic Acid | Fused Lactam | Intramolecular Amide Cyclization |

| Nitro (-NO2) | Amine (-NH2) | Pyrazole | Reaction with 1,3-dicarbonyls |

Contribution to Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound—hydroxyl, nitro, and ester groups—are all capable of participating in the key interactions that drive molecular self-assembly, such as hydrogen bonding and π-π stacking.

Detailed Research Findings: The hydroxyl group is a classic hydrogen bond donor, while the oxygen atoms of the nitro and ester groups are effective hydrogen bond acceptors. This donor-acceptor capability allows the molecule to form well-defined, ordered structures through intermolecular hydrogen bonds. Additionally, the electron-deficient aromatic ring, influenced by the electron-withdrawing nitro group, can participate in π-π stacking interactions with other aromatic systems. These non-covalent forces can direct the spontaneous organization of molecules into larger, functional supramolecular architectures like gels, liquid crystals, or other nanomaterials. While specific studies on the self-assembly of this compound are not prominent, the principles governing the self-assembly of similarly functionalized small molecules are well-established.

Applications in Quantitative Structure-Activity Relationship (QSAR) Modeling for Aromatic Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. As a substituted aromatic compound, this compound can be included in datasets used to build and validate QSAR models for predicting the properties of other aromatic molecules.

Detailed Research Findings: QSAR models are developed for various endpoints, including toxicity and drug efficacy. For aromatic compounds, key molecular descriptors often include parameters related to hydrophobicity (logP), electronic effects (Hammett constants), and steric properties. The specific substituents on this compound contribute distinct values to these descriptors.

Advanced QSAR methods, such as 4D-QSAR, incorporate information about the conformational flexibility of molecules and their alignment, providing a more dynamic picture of molecular interactions nih.gov. For instance, a 4D-QSAR study was successfully applied to a set of 4-hydroxy-5,6-dihydropyrone inhibitors of HIV-1 protease, demonstrating the utility of such models for complex biological systems nih.gov. By including compounds like this compound in training sets, researchers can develop more robust and predictive QSAR models for the rational design of new molecules with desired properties, whether for pharmaceuticals, agrochemicals, or materials.

Future Research Directions and Emerging Opportunities for Dimethyl 4 Hydroxy 5 Nitroisophthalate

Exploration of Novel Catalytic Transformations and Reaction Pathways

The multifunctionality of dimethyl 4-hydroxy-5-nitroisophthalate opens avenues for exploring a variety of catalytic transformations and reaction pathways. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro and esters) groups on the aromatic ring creates a unique electronic environment that can be exploited in catalysis.

Future research could focus on the selective catalytic reduction of the nitro group. While the reduction of aromatic nitro compounds is a well-established field, achieving high selectivity in the presence of other reducible functional groups, such as the ester, remains a challenge. mdpi.comresearchgate.netnih.gov The development of novel catalysts, potentially based on earth-abundant metals, could enable the selective transformation of the nitro group to an amine, hydroxylamine, or other valuable nitrogen-containing functionalities. mdpi.comjsynthchem.com This would provide a synthetic handle for further derivatization, leading to a diverse range of compounds with potential applications in pharmaceuticals and materials science.

Another promising area is the exploration of the hydroxyl group as a reactive site for catalytic cross-coupling reactions. nih.govmdpi.comresearchgate.netbohrium.com Modern catalytic methods have enabled the use of phenols as coupling partners in reactions that form carbon-carbon and carbon-heteroatom bonds, often with water as the only byproduct, aligning with the principles of green chemistry. mdpi.com Investigating the reactivity of the hydroxyl group in this compound in such transformations could lead to the synthesis of novel biphenyl (B1667301) derivatives or other complex aromatic structures.

Furthermore, the entire aromatic scaffold could be subjected to catalytic oxidation or hydrogenation reactions under specific conditions, potentially leading to dearomatization or the formation of novel cyclic structures. The interplay of the existing functional groups will undoubtedly influence the regioselectivity and stereoselectivity of such transformations, offering a rich field for mechanistic and synthetic exploration.

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The development of sustainable and green chemistry approaches for the synthesis of this compound is a critical area for future research. Traditional methods for the synthesis of nitroaromatic compounds often rely on harsh conditions and the use of strong acids, which can generate significant waste. nih.gov

One promising avenue is the exploration of biocatalysis. Enzymes, with their high selectivity and ability to operate under mild conditions in aqueous media, offer a green alternative to conventional chemical synthesis. google.comrsc.orgrsc.orglongdom.orgscispace.comnih.gov Research could focus on identifying or engineering enzymes, such as nitroreductases or oxygenases, that can catalyze the nitration of a suitable precursor or the hydroxylation of a nitrated isophthalate (B1238265) derivative with high regioselectivity. google.comrsc.org

The use of solid acid catalysts and alternative energy sources, such as microwave irradiation, could also lead to more sustainable synthetic routes. Solid acid catalysts can replace corrosive liquid acids, simplifying product purification and catalyst recycling. Microwave-assisted synthesis has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various organic compounds.

Moreover, a holistic approach to green synthesis would involve a life-cycle assessment of the entire synthetic process, from the sourcing of starting materials to the final product. This would include minimizing the use of hazardous solvents, maximizing atom economy, and designing processes that are inherently safer.

Design and Synthesis of Advanced Materials Utilizing the Isophthalate Scaffold

The rigid and functionalized isophthalate scaffold of this compound makes it an excellent building block for the design and synthesis of advanced materials with tailored properties.

A significant area of opportunity lies in the development of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. nih.govresearchgate.net The dicarboxylate functionality of the isophthalate unit can coordinate with metal centers to form extended networks. The presence of the hydroxyl and nitro groups on the linker can introduce specific functionalities within the pores of the MOF, leading to materials with applications in gas storage and separation, catalysis, and chemical sensing. nih.govacs.orgresearchgate.netrsc.orgrsc.orgnih.gov For instance, the nitro groups could act as binding sites for specific guest molecules, enhancing the selectivity of the MOF. nih.govacs.orgresearchgate.net

Another exciting direction is the use of this compound as a monomer for the synthesis of novel polymers. Porous Organic Polymers (POPs) are a class of materials with high surface areas and thermal stability, constructed from covalently bonded organic building blocks. rsc.orgnih.gov The functional groups on the isophthalate monomer could be exploited to create polymers with specific pore environments and functionalities, suitable for applications in catalysis, adsorption, and optoelectronics. rsc.orgnih.gov

Furthermore, the unique combination of functional groups could be leveraged to create polymers with interesting electronic or photophysical properties. The interplay between the electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer characteristics, which are desirable for applications in organic electronics and nonlinear optics.

Integration of In Silico and Experimental Methodologies for Comprehensive Chemical Understanding

A comprehensive understanding of the chemical properties and reactivity of this compound can be achieved through the integration of in silico and experimental methodologies. Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, guiding experimental design and accelerating the discovery process. mdpi.comresearchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. mdpi.com This information can provide insights into its reactivity, stability, and potential for intermolecular interactions. For example, DFT studies could help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic transformations. mdpi.comresearchgate.net

Molecular modeling and simulations can be used to study the conformational preferences of the molecule and its interactions with other molecules or materials. This is particularly relevant for designing advanced materials, such as MOFs and polymers, where the orientation and packing of the building blocks determine the final properties of the material.

The integration of these computational studies with experimental validation is crucial. nih.gov For example, predicted reaction pathways can be tested in the laboratory, and the properties of newly synthesized materials can be compared with computational predictions. This iterative feedback loop between theory and experiment will be instrumental in unlocking the full potential of this compound.

Unexplored Applications in Analytical Chemistry and Chemical Biology (beyond specified exclusions)

The unique structural features of this compound suggest several unexplored applications in analytical chemistry and chemical biology. The presence of a nitroaromatic moiety, which is known to be a fluorescence quencher in some contexts, and a phenolic hydroxyl group, which can exhibit pH-dependent fluorescence, opens up possibilities for the development of novel chemical sensors and probes. mdpi.comresearchgate.netnih.govrsc.org

One potential application is in the design of fluorescent probes for the detection of specific analytes. The fluorescence of the molecule could be modulated by its interaction with target species, leading to a "turn-on" or "turn-off" response. For example, the nitro group could be used as a recognition site for certain enzymes or metal ions, and its reduction or coordination could lead to a change in the fluorescence properties of the molecule. mdpi.comresearchgate.net Nitro(het)aromatic compounds are increasingly being investigated as fluorescent probes for imaging hypoxic tumors. mdpi.com

In the realm of chemical biology, the molecule could be explored as a building block for the synthesis of biologically active compounds. The isophthalate scaffold is present in various pharmaceuticals, and the functional groups on this compound could be modified to create new drug candidates. The nitro group, in particular, is a key feature in some bioreductive prodrugs that are activated under hypoxic conditions found in solid tumors. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.